Lipid-associating peptides

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

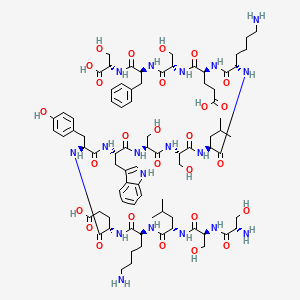

Lipid-associating peptides, also known as this compound, is a useful research compound. Its molecular formula is C81H120N18O27 and its molecular weight is 1777.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Drug Development

2.1 Enhanced Pharmacokinetics

Lipidation of peptides has been shown to improve their pharmacokinetic properties significantly. For instance, lipidated versions of insulin, such as insulin detemir, exhibit increased resistance to enzymatic degradation and prolonged action compared to non-lipidated counterparts . Similarly, liraglutide, a GLP-1 receptor agonist used for managing type 2 diabetes, benefits from lipidation through enhanced bioavailability and prolonged half-life .

2.2 Targeted Drug Delivery

LAPs can be designed to target specific tissues or cells by modifying their lipid components. This targeted approach is particularly useful in cancer therapy, where lipidation can facilitate the selective delivery of cytotoxic agents to tumor cells while minimizing systemic toxicity . The use of lipidated peptides in conjunction with nanoparticles or liposomes is an emerging strategy for improving the delivery of chemotherapeutic agents.

Vaccine Development

3.1 Self-Adjuvanting Peptides

Lipid-associating peptides are increasingly utilized in vaccine formulations as self-adjuvants. For example, the Pam2Cys motif is a potent TLR2 agonist that enhances immune responses when incorporated into peptide vaccines . This strategy has been effective in developing vaccines against infectious diseases by promoting robust T-cell responses.

3.2 Stability and Efficacy

The lipidation of vaccine peptides can also enhance their stability in biological environments, allowing for more effective immune responses. By anchoring vaccine components within lipid membranes, researchers can improve the presentation of antigens to immune cells .

Therapeutic Applications

4.1 Antimicrobial Activity

LAPs derived from natural sources exhibit significant antimicrobial properties. Lipopeptides such as surfactin and iturin have shown efficacy against various bacterial and fungal pathogens . These compounds disrupt microbial membranes through mechanisms that depend on their lipid composition and peptide structure.

4.2 Treatment of Neurological Disorders

Research indicates that certain LAPs may play a role in treating neurodegenerative diseases by modulating lipid metabolism and enhancing neuronal survival . For instance, lipopeptides have been investigated for their potential to protect against oxidative stress in models of Alzheimer's disease.

Case Studies

Propriétés

Numéro CAS |

91879-73-1 |

|---|---|

Formule moléculaire |

C81H120N18O27 |

Poids moléculaire |

1777.9 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C81H120N18O27/c1-42(2)30-55(90-77(121)60(37-101)95-67(111)49(84)36-100)72(116)86-51(18-10-12-28-82)68(112)88-53(24-26-65(107)108)70(114)92-58(33-45-20-22-47(106)23-21-45)74(118)94-59(34-46-35-85-50-17-9-8-16-48(46)50)76(120)97-63(40-104)80(124)98-62(39-103)78(122)91-56(31-43(3)4)73(117)87-52(19-11-13-29-83)69(113)89-54(25-27-66(109)110)71(115)96-61(38-102)79(123)93-57(32-44-14-6-5-7-15-44)75(119)99-64(41-105)81(125)126/h5-9,14-17,20-23,35,42-43,49,51-64,85,100-106H,10-13,18-19,24-34,36-41,82-84H2,1-4H3,(H,86,116)(H,87,117)(H,88,112)(H,89,113)(H,90,121)(H,91,122)(H,92,114)(H,93,123)(H,94,118)(H,95,111)(H,96,115)(H,97,120)(H,98,124)(H,99,119)(H,107,108)(H,109,110)(H,125,126)/t49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1 |

Clé InChI |

QOWAEJDMPSSSJP-WKNCGDISSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |

SMILES canonique |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N |

Key on ui other cas no. |

91879-73-1 |

Séquence |

SSLKEYWSSLKESFS |

Synonymes |

LAP 15 LAP 20 LAP-15 LAP-20 lipid-associating peptide lipid-associating peptides |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.